Comu

Description

What exactly is Comu?

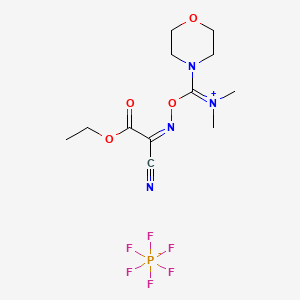

This compound(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate. Reagent for coupling with amide. It is marketed as a more secure and efficient alternative to benzotriazole-based coupling reagents. For more information, see Peptide Synthesis Triazoles. e

Applications of this compound

This compound is an effective coupling agent in the phosphonamidation reaction. It also can be used as a coupling agent in producing peptides from the solid phase.

Chemical properties of this compound

This compound is a less hazardous and more effective peptide coupling reagent with equal or better performance than the HATU. It is not explosive, and it does not contain the benzotriazole moiety. Suitable for solution phase & solid phase peptide synthesis. The highest retention of configuration is minimal to no racemization. It is highly soluble and stable in common solvents. Monitoring of reactions in color or visual is also possible. Removal of water-soluble byproducts is easy.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

[[(Z)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N4O4.F6P/c1-4-19-11(17)10(9-13)14-20-12(15(2)3)16-5-7-18-8-6-16;1-7(2,3,4,5)6/h4-8H2,1-3H3;/q+1;-1/b14-10-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDHNZNLPKYHCN-DZOOLQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC(=[N+](C)C)N1CCOCC1)C#N.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\OC(=[N+](C)C)N1CCOCC1)/C#N.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F6N4O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659200 | |

| Record name | {[(Z)-(1-Cyano-2-ethoxy-2-oxoethylidene)amino]oxy}-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075198-30-9 | |

| Record name | {[(Z)-(1-Cyano-2-ethoxy-2-oxoethylidene)amino]oxy}-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

COMU Coupling Reagent: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and overall success, particularly in the assembly of complex and sterically hindered sequences. COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has emerged as a third-generation uronium salt-type coupling reagent, offering significant advantages over its predecessors.[1][2] Developed as a safer and more efficient alternative to benzotriazole-based reagents like HATU and HBTU, this compound is based on an Oxyma core, which mitigates the explosion hazard associated with benzotriazole derivatives and reduces their allergenic potential.[2][3][4]

This technical guide provides an in-depth overview of the this compound coupling reagent, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visual representations of its chemical processes and workflows.

Core Advantages of this compound

This compound offers a range of benefits that make it a compelling choice for modern peptide synthesis:

-

Enhanced Safety: By replacing the potentially explosive benzotriazole moiety with the Oxyma leaving group, this compound offers a significantly improved safety profile.[2][3]

-

High Coupling Efficiency: this compound has demonstrated coupling efficiencies comparable to or even exceeding those of HATU, a widely used and highly effective reagent.[1][5]

-

Suppression of Racemization: The reagent is highly effective at minimizing the epimerization of chiral amino acids during peptide bond formation, a critical factor for the biological activity of the final peptide.[3]

-

Excellent Solubility: The presence of a morpholino group enhances its solubility in common organic solvents such as dimethylformamide (DMF), allowing for the preparation of more concentrated reaction solutions.[1][4]

-

Simplified Purification: The by-products of the this compound-mediated coupling reaction are water-soluble, facilitating their removal during the work-up process.[2]

-

Visual Reaction Monitoring: The coupling reaction with this compound can be visually monitored by a color change in the reaction solution, providing a simple indicator of reaction progression.[6]

-

Microwave Compatibility: this compound is well-suited for use in microwave-assisted solid-phase peptide synthesis (SPPS), which can significantly reduce reaction times.[7]

Chemical Properties

| Property | Value |

| Chemical Name | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |

| CAS Number | 1075198-30-9 |

| Molecular Formula | C12H19F6N4O4P |

| Molecular Weight | 428.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in DMF and other common organic solvents |

Mechanism of Action

The this compound coupling reagent facilitates the formation of a peptide bond by activating the carboxylic acid of an N-protected amino acid. The process begins with the reaction of the carboxylic acid with this compound in the presence of a base, typically a non-nucleophilic organic base such as diisopropylethylamine (DIEA). This reaction forms a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the second amino acid (or the growing peptide chain), leading to the formation of the desired peptide bond and the release of water-soluble by-products.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

COMU: A Technical Guide to a Third-Generation Uronium-Type Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

COMU, or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, has emerged as a highly efficient and safer alternative to traditional benzotriazole-based coupling reagents in peptide synthesis. Its unique chemical properties and structure offer significant advantages in terms of reaction efficiency, suppression of racemization, and simplified purification procedures. This technical guide provides an in-depth overview of this compound's chemical properties, its mechanism of action, and detailed protocols for its application in peptide synthesis.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder with a molecular formula of C12H19F6N4O4P and a molecular weight of 428.27 g/mol .[1] A key feature of its structure is the morpholino group, which enhances its solubility in common organic solvents used in peptide synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C12H19F6N4O4P | [1] |

| Molecular Weight | 428.27 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | approx. 160°C | [2] |

| Solubility in DMF | 1 mmol in 2 mL | [2] |

| Solubility in other solvents | High solubility in NMP; Stable in Acetonitrile (ACN) | [3] |

| Stability in DMF | Less stable than HATU or HBTU over extended periods |

Reaction Mechanism and Advantages

This compound is a uronium-type coupling reagent that activates the carboxylic acid group of an amino acid to facilitate the formation of a peptide bond. The proposed reaction mechanism involves the formation of an O-acylisourea active ester, which is highly reactive towards the amine group of the incoming amino acid.

A significant advantage of this compound is that it requires only one equivalent of a base for the coupling reaction, in contrast to benzotriazole-based reagents which often require two or more. This is attributed to the electron-withdrawing nature of the morpholino group. This reduced requirement for base minimizes the risk of racemization, a critical factor in the synthesis of chiral peptides.[1]

The progress of the coupling reaction can often be visually monitored by a color change in the reaction mixture. Furthermore, the by-products of the this compound-mediated coupling are water-soluble, which greatly simplifies the work-up and purification process, particularly in solution-phase synthesis.[1]

Comparative Performance: Racemization

While quantitative data for racemization is highly dependent on the specific amino acid sequence and reaction conditions, studies have consistently shown that this compound leads to significantly lower levels of epimerization compared to HBTU and HATU, particularly when a single equivalent of base is used. One study demonstrated that coupling easily racemized phenylglycine derivatives with this compound in the presence of 2,6-dimethylpyridine (DMP) resulted in over 97% retention of configuration.[1]

Experimental Protocols

Solution-Phase Peptide Synthesis

Materials:

-

N-protected amino acid

-

Amino acid ester hydrochloride

-

This compound

-

Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M HCl

-

Saturated NaHCO3 solution

-

Brine

Procedure:

-

In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.), the amino acid ester hydrochloride (1.0 eq.), and the base (2.0 eq.) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.0 eq.) to the solution and stir for 1-2 hours at 0 °C, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by flash column chromatography if necessary.

Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

Fmoc-protected amino acid

-

Rink Amide resin (or other suitable solid support)

-

This compound

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Piperidine (20% in DMF) for Fmoc deprotection

-

Dichloromethane (DCM) for washing

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

-

Swell the resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Coupling: In a separate vial, pre-activate the Fmoc-protected amino acid (3.0 eq.) with this compound (3.0 eq.) and DIPEA (6.0 eq.) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

-

Wash the resin thoroughly with DMF and DCM.

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

-

Purify the crude peptide by preparative HPLC.

Conclusion

This compound stands as a powerful and versatile coupling reagent for modern peptide synthesis. Its high reactivity, coupled with a favorable safety profile and the ability to minimize racemization, makes it an excellent choice for the synthesis of simple to complex peptides in both academic and industrial settings. The water-solubility of its by-products further streamlines the purification process, contributing to higher overall efficiency in peptide production. For researchers and drug development professionals, the adoption of this compound can lead to improved yields, higher purity of final products, and a safer laboratory environment.

References

The Core Mechanism of COMU in Amide Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of amide bond formation, particularly in peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and ensuring the stereochemical integrity of the final product. COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has emerged as a third-generation uronium-type coupling reagent, offering significant advantages over its predecessors.[1] Developed as a safer alternative to benzotriazole-based reagents like HBTU and HATU, this compound utilizes OxymaPure as a leaving group, which is not only less explosive but also enhances reaction kinetics and suppresses racemization.[2] Its superior solubility in common organic solvents, high reactivity, and the generation of water-soluble byproducts make it an invaluable tool for both solid-phase and solution-phase synthesis.[1] This guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

The efficacy of this compound in amide bond formation lies in its ability to rapidly and efficiently activate a carboxylic acid, transforming it into a highly reactive species that is susceptible to nucleophilic attack by an amine. The generally accepted mechanism proceeds through the following key steps:

-

Deprotonation of the Carboxylic Acid: The process is initiated by a base, typically a non-nucleophilic tertiary amine such as diisopropylethylamine (DIEA), which deprotonates the carboxylic acid to form a carboxylate anion. This enhances the nucleophilicity of the carboxyl group.

-

Formation of the Active Ester: The carboxylate anion then attacks the electrophilic carbon of the uronium salt, this compound. This leads to the formation of a highly reactive O-acylisourea intermediate (an Oxyma-based active ester). This intermediate is more reactive than the corresponding active esters formed from HOBt or HOAt.

-

Nucleophilic Attack by the Amine: The amine component of the reaction then acts as a nucleophile, attacking the carbonyl carbon of the activated ester.

-

Formation of the Amide Bond and Byproducts: The tetrahedral intermediate formed in the previous step collapses, resulting in the formation of the desired amide bond. This step also releases the Oxyma leaving group and a water-soluble urea byproduct.[1]

The overall reaction pathway is depicted in the diagram below:

Quantitative Data

The performance of this compound has been benchmarked against other common coupling reagents in various studies. The following tables summarize some of the key comparative data.

Table 1: Comparison of Coupling Reagent Efficiency in Aza-Peptide Synthesis [3]

| Coupling Reagent | Leaving Group Type | Observed Rate Constant (k_obs, min⁻¹) | Acylation Yield (%) |

| This compound | Oxyma | 0.040 ± 0.001 | ~100 |

| PyOxim | Oxyma | 0.044 ± 0.001 | ~100 |

| HATU | HOAt | 0.017 ± 0.001 | 93 ± 1 |

| HCTU | 6-Cl-HOBt | 0.018 ± 0.001 | 54 ± 1 |

| HDMC | 6-Cl-HOBt | 0.017 ± 0.001 | 54 ± 1 |

| TBTU | HOBt | 0.004 ± 0.001 | 69 ± 5 |

| PyBOP | HOBt | 0.005 ± 0.002 | 65 ± 14 |

This data highlights the superior performance of Oxyma-based reagents like this compound in the challenging synthesis of aza-peptides.[3]

Table 2: Performance in the Synthesis of a Difficult Leu-Enkephalin Derivative [1]

| Coupling Reagent | Base Equivalents (DIEA) | % des-Aib (Deletion Peptide) |

| This compound | 2 | 0.26 |

| HDMA | 2 | 1 |

| HDMB | 2 | 10 |

This table demonstrates the high efficiency of this compound in minimizing the formation of deletion byproducts during the synthesis of a sterically hindered peptide sequence.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol is a general guideline for manual Fmoc-based SPPS.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Fmoc-protected amino acids

-

This compound

-

Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), this compound (3 equivalents), and DIEA (6 equivalents) in DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended or a double coupling may be performed.[1]

-

Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).

-

Drain the coupling solution and wash the resin with DMF (5-7 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

-

Dry the crude peptide pellet.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Solution-Phase Amide Bond Formation using this compound

This protocol is a general guideline for the coupling of a carboxylic acid and an amine in solution.

Materials:

-

Carboxylic acid

-

Amine

-

This compound

-

Diisopropylethylamine (DIEA) or other suitable non-nucleophilic base

-

Anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile)

-

Workup and purification reagents (e.g., ethyl acetate, 1N HCl, saturated NaHCO₃, brine, MgSO₄)

Procedure:

-

Reaction Setup:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) in the anhydrous solvent.

-

Add the amine (1-1.2 equivalents).

-

-

Reagent Addition:

-

Add this compound (1.1-1.2 equivalents) to the reaction mixture.

-

Add DIEA (2-3 equivalents) dropwise to the stirring solution.

-

-

Reaction:

-

Stir the reaction at room temperature. The reaction progress can often be monitored by a color change; the solution may turn yellow upon addition of the base and become colorless or pale yellow upon completion.[1]

-

Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).

-

-

Workup:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. The aqueous solubility of the byproducts simplifies their removal.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude amide product by column chromatography on silica gel or recrystallization, as appropriate.

Conclusion

This compound stands out as a highly efficient and safe coupling reagent for amide bond formation. Its mechanism of action, proceeding through a highly reactive Oxyma-based active ester, ensures rapid reaction kinetics and minimal racemization. The quantitative data consistently demonstrates its superiority over older generations of coupling reagents, especially in challenging syntheses. The water-solubility of its byproducts further streamlines the purification process in solution-phase synthesis. For researchers and professionals in drug development and peptide chemistry, this compound represents a robust and reliable tool for the construction of amide linkages, contributing to more efficient and cleaner synthetic workflows.

References

COMU: A Technical Guide for Advanced Peptide Synthesis

For Immediate Release

A Comprehensive Overview of (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the peptide coupling reagent this compound, including its chemical identity, applications, and detailed experimental protocols. This compound has emerged as a highly efficient and safer alternative to traditional benzotriazole-based coupling reagents, offering significant advantages in both solid-phase and solution-phase peptide synthesis.

Full Name: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate[1][2]

Alternative Name: 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate

CAS Number: 1075198-30-9[3][4]

Core Characteristics and Advantages

This compound is a third-generation uronium-type coupling reagent derived from OxymaPure.[5][6] Its unique structure, featuring a morpholino group, imparts several beneficial properties compared to its predecessors like HATU and HBTU.[5][6]

Key Advantages:

-

Enhanced Safety Profile: this compound does not contain the potentially explosive benzotriazole moiety found in reagents like HATU and HBTU, making it a safer option for laboratory use.[5][6] It is also considered to be non-allergenic.[3][7]

-

Superior Performance: It demonstrates coupling efficiencies equal to or even greater than HATU.[8]

-

Reduced Racemization: this compound is highly effective at minimizing the epimerization of amino acids during coupling, ensuring high stereochemical purity of the final peptide.[8]

-

High Solubility and Stability: The reagent exhibits excellent solubility in common peptide synthesis solvents such as DMF and NMP.[3][7]

-

Simplified Workup: The by-products of the this compound coupling reaction are water-soluble, allowing for easy removal through simple extraction procedures in solution-phase synthesis.[5][6]

-

Visual Reaction Monitoring: The coupling reaction with this compound can be visually monitored by a color change from yellow to orange.[3][7]

-

Efficiency with Stoichiometry: this compound performs exceptionally well with just one equivalent of a base, which helps in minimizing racemization.[5][6][8][9]

Quantitative Data: Performance in Demanding Syntheses

This compound has demonstrated superior performance in the synthesis of sterically hindered peptides. A notable example is the synthesis of the Aib derivative of the leu-enkephalin pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2), a sequence known to be challenging. The following table summarizes the percentage of the deletion peptide (des-Aib), a key indicator of coupling efficiency, when using different coupling reagents.

| Coupling Reagent | % des-Aib (Deletion Peptide) |

| This compound | 0.26% |

| HDMA | 1% |

| HDMB | 10% |

| HATU | 17% |

| HBTU | 53% |

Data sourced from a study on third-generation uronium-type coupling reagents.[5]

Experimental Protocols

The following are general protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis. Optimization may be required for specific amino acid couplings or peptide sequences.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a general cycle for coupling an Fmoc-protected amino acid to a resin-bound peptide.

-

Resin Preparation: The solid support (e.g., Rink Amide resin) with the N-terminally deprotected peptide is washed with DMF.

-

Activation of the Amino Acid: In a separate vessel, the N-Fmoc-protected amino acid (3 equivalents) is pre-activated for 1 minute in DMF (0.3 M) with this compound (3 equivalents) and a base such as DIEA (6 equivalents).[5][10]

-

Coupling Reaction: The activated amino acid solution is added to the resin. The reaction mixture is agitated for 10-30 minutes at room temperature. For sterically hindered amino acids, the coupling time can be extended to 1 hour, and a double coupling may be performed.[5][10]

-

Washing: Following the coupling, the resin is filtered and thoroughly washed with DMF to remove excess reagents and by-products.[5][10]

-

Deprotection: The Fmoc protecting group is removed with a 20% solution of piperidine in DMF to prepare for the next coupling cycle.

Solution-Phase Peptide Synthesis Protocol

This protocol is suitable for the coupling of peptide fragments or individual amino acids in solution.

-

Reaction Setup: The N-protected amino acid (0.25 mmol), the amino component (0.25 mmol), and a suitable base (0.50 mmol, or 0.75 mmol if the amino component is a hydrochloride salt) are dissolved in DMF (2 ml) and cooled to 0 °C.[10]

-

Addition of this compound: this compound (0.25 mmol) is added to the reaction mixture.[10]

-

Coupling Reaction: The reaction is stirred for 1 hour at 0 °C and then for an additional 2-3 hours at room temperature.[10]

-

Workup and Extraction: The reaction mixture is diluted with ethyl acetate (25 ml). The organic phase is then washed sequentially with 1 N HCl (2 x 5 ml), 1 N NaHCO3 (2 x 5 ml), and saturated NaCl solution (2 x 5 ml).[10]

-

Isolation of Product: The organic layer is dried over MgSO4, and the solvent is removed under reduced pressure to yield the crude peptide product, which can then be purified by chromatography.[10]

Visualizing the Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the key steps in a typical Fmoc-based solid-phase peptide synthesis cycle using this compound as the coupling reagent.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Signaling Pathway of Peptide Bond Formation

The mechanism of amide bond formation using this compound involves the activation of the carboxylic acid of the incoming amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the peptide chain, leading to the formation of the peptide bond.

Caption: Simplified pathway of this compound-mediated peptide bond formation.

References

- 1. This compound | 1075198-30-9 | FC15427 | Biosynth [biosynth.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bot Detection [iris-biotech.de]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. This compound: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bot Detection [iris-biotech.de]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. The process of this compound coupling reaction._Chemicalbook [chemicalbook.com]

The Safer Choice in Peptide Synthesis: A Comparative Analysis of COMU and Benzotriazole-Based Coupling Reagents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly impacts not only the efficiency and purity of the final product but also the safety and environmental footprint of the process. For decades, benzotriazole-based reagents such as HBTU, HATU, and HOBt have been the workhorses of peptide chemists. However, growing concerns over their potential for detonation and skin sensitization have spurred the development of safer alternatives. This technical guide provides a comprehensive comparison of the safety profile of COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), a third-generation uronium salt, with its benzotriazole-based predecessors.

Comparative Safety and Performance Profile

This compound has emerged as a compelling alternative to benzotriazole-based reagents, offering a superior safety profile without compromising on coupling efficiency.[1] The core of its enhanced safety lies in the replacement of the potentially explosive 1-hydroxybenzotriazole (HOBt) moiety with the more stable ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1]

Key Safety Advantages of this compound:

-

Reduced Explosion Hazard: Anhydrous HOBt, a core component or byproduct of many benzotriazole-based reagents, is known to be explosive.[2] Thermal hazard analysis by differential scanning calorimetry (DSC) has shown that reagents like HBTU are potentially explosive.[3] In contrast, this compound is recognized for its less hazardous safety profile and is not classified as an explosive.[1]

-

Lower Allergenic Potential: Amidinium-based coupling reagents, including HATU and HBTU, have been reported to cause occupational allergenicity, leading to respiratory and skin sensitization.[2][4][5] this compound is considered to be a less potent skin sensitizer, mitigating the risk of allergic reactions in laboratory and manufacturing personnel.

Performance and Handling:

Beyond its safety benefits, this compound often demonstrates comparable or even superior performance in peptide synthesis. Its high solubility in common solvents like DMF allows for the preparation of more concentrated solutions, which can enhance reaction kinetics.[6] Furthermore, the byproducts of this compound are generally more water-soluble, simplifying purification processes.[4]

| Feature | This compound | Benzotriazole-Based Reagents (HBTU, HATU, HOBt) |

| Explosive Potential | Not classified as explosive. | Potentially explosive, especially anhydrous HOBt and reagents like HBTU.[2] |

| Skin Sensitization | Lower allergenic potential. | Known skin and respiratory sensitizers.[2][5] |

| Thermal Stability | Generally considered more thermally stable. | Can undergo unpredictable autocatalytic decomposition. |

| Byproduct Solubility | Byproducts are typically water-soluble, facilitating easier removal. | Byproducts can be less soluble, potentially complicating purification. |

| Coupling Efficiency | High, often comparable or superior to benzotriazole-based reagents.[6] | High, well-established performance. |

Experimental Protocols for Safety and Quality Assessment

To ensure the safe handling and effective use of coupling reagents, a series of standardized tests are employed. Below are detailed methodologies for key experiments relevant to the safety and quality control of this compound and benzotriazole-based reagents.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of thermal decomposition and to assess the exothermic potential of the reagent.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of the coupling reagent into a standard aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: Record the heat flow as a function of temperature. The onset of a significant exothermic peak indicates the beginning of thermal decomposition.[7][8]

Thermal Hazard Assessment: Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case thermal runaway scenario and determine the time- and temperature-dependent pressure and heat release rates under adiabatic conditions.

Methodology:

-

Sample Preparation: A larger sample (typically a few grams) is placed in a spherical, high-pressure sample container ("bomb").

-

Heat-Wait-Search Protocol: The instrument heats the sample in small, incremental steps. After each step, it waits for thermal equilibrium and then searches for any self-heating (exothermic activity).

-

Adiabatic Tracking: Once a predetermined self-heating rate is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is continuously adjusted to match the sample temperature, preventing any heat loss to the environment.

-

Data Acquisition: The temperature and pressure inside the bomb are recorded as a function of time until the reaction is complete.[9][10] This data is used to calculate critical safety parameters like the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT).[9]

Impact Sensitivity Testing: Drop Hammer Test

Objective: To assess the sensitivity of a substance to initiation by impact.

Methodology:

-

Sample Preparation: A small, precise amount of the test substance is placed on a standardized anvil.

-

Impact Application: A standard weight is dropped from a specified height onto the sample.

-

Observation: The outcome (e.g., detonation, decomposition, no reaction) is recorded.

-

Statistical Analysis (e.g., Bruceton Method): The test is repeated at various drop heights to determine the H50 value, which is the height from which the weight must be dropped to have a 50% probability of causing initiation.[11][12]

Skin Sensitization Assessment: In Chemico Direct Peptide Reactivity Assay (DPRA)

Objective: To predict the skin sensitization potential of a chemical by measuring its reactivity with synthetic peptides containing cysteine and lysine. This is an in chemico method that aligns with the first key event in the Adverse Outcome Pathway (AOP) for skin sensitization.[13]

Methodology:

-

Reagent Preparation: Prepare solutions of synthetic peptides containing cysteine and lysine at a concentration of 0.667 mM in a suitable buffer. Prepare the test chemical at a concentration of 100 mM in an appropriate solvent (e.g., acetonitrile).

-

Incubation: Mix the test chemical solution with each of the peptide solutions in a 1:10 (cysteine peptide) or 1:50 (lysine peptide) molar ratio. Incubate the mixtures for 24 hours at 25 °C with constant shaking.

-

Analysis: Following incubation, analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining concentration of each peptide.

-

Data Calculation: Calculate the percent peptide depletion for both the cysteine and lysine peptides. The mean depletion value is used to categorize the chemical's reactivity and predict its skin sensitization potential according to OECD Test Guideline 442C.

Impurity Profiling: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To detect and quantify the presence of benzotriazole-related impurities in active pharmaceutical ingredients (APIs) or reaction mixtures where benzotriazole-based reagents were used.

Methodology:

-

Sample Preparation: Dissolve a known amount of the API or reaction crude in a suitable solvent compatible with the LC-MS system.

-

Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution program with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.

-

Mass Spectrometric Detection: Couple the HPLC eluent to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer). Set the instrument to monitor for the specific mass-to-charge ratio (m/z) of benzotriazole and its potential derivatives.

-

Quantification: Create a calibration curve using certified reference standards of the target benzotriazole impurities to accurately quantify their concentration in the sample.[14]

Visualizing the Chemistry: Activation and Workflows

To further elucidate the differences between this compound and benzotriazole-based reagents, the following diagrams illustrate their mechanisms of action and a general workflow for their use in peptide synthesis.

Carboxylic Acid Activation: this compound vs. HBTU

General Peptide Coupling Workflow

Decision Tree for Coupling Reagent Selection

Conclusion

The development of this compound represents a significant advancement in the field of peptide synthesis, offering a safer and more environmentally friendly alternative to traditional benzotriazole-based coupling reagents. Its favorable safety profile, characterized by a reduced risk of explosion and lower allergenic potential, addresses critical concerns for researchers, scientists, and drug development professionals. Coupled with its high efficiency and user-friendly properties, this compound stands out as a preferred choice for modern peptide synthesis, aligning with the principles of green chemistry and promoting a safer working environment without compromising on the quality of the final product. As the pharmaceutical industry continues to prioritize safety and sustainability, the adoption of reagents like this compound is poised to become a new standard in peptide chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. HBTU - Wikipedia [en.wikipedia.org]

- 4. Reactions of Carboxylic Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 5. researchgate.net [researchgate.net]

- 6. atascientific.com.au [atascientific.com.au]

- 7. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 8. youtube.com [youtube.com]

- 9. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Study Design of In Vitro Skin Sensitization [Dermal Peptide Reactivity Assay (DPRA)] (OECD 442C) - Tox Lab [toxlab.co]

- 14. youtube.com [youtube.com]

The Solubility and Stability of COMU: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), a third-generation uronium-type peptide coupling reagent. Understanding these properties is critical for its effective use in peptide synthesis, particularly in automated solid-phase peptide synthesis (SPPS) where reagents are often prepared as stock solutions.

Solubility of this compound

This compound is renowned for its high solubility in common organic solvents used in peptide synthesis, a significant advantage over many other coupling reagents.[1][2] This high solubility allows for the preparation of more concentrated stock solutions, which can be beneficial for driving coupling reactions to completion, especially for sterically hindered amino acids.[3]

Quantitative Solubility Data

While broadly described as highly soluble, precise quantitative data for this compound's solubility across a range of solvents is not extensively published. However, a comparative study by El-Faham et al. (2009) provides valuable insight into its solubility in N,N-Dimethylformamide (DMF) relative to other common coupling reagents.[4]

Table 1: Molar Solubility of Uronium/Aminium-Type Coupling Reagents in DMF

| Coupling Reagent | Molarity (M) in DMF |

| This compound | > 1.5 |

| HATU | ~0.4 |

| HBTU | ~0.4 |

| HDMA | ~1.5 |

Source: El-Faham et al., Chemistry--A European Journal, 2009.[4]

As indicated in Table 1, this compound demonstrates a significantly higher solubility in DMF (>1.5 M) compared to the widely used benzotriazole-based reagents HATU and HBTU (approximately 0.4 M).[4] This allows for the preparation of stock solutions that are roughly four times more concentrated.

Experimental Protocol: Determination of Molar Solubility in DMF

The following is a general protocol for determining the molar solubility of a peptide coupling reagent, based on the methodologies implied in the literature.

Objective: To determine the maximum molar concentration of this compound that can be achieved in DMF at ambient temperature.

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Accurately weigh a known amount of this compound.

-

Transfer the this compound to a volumetric flask of a known volume.

-

Add a portion of anhydrous DMF to the flask.

-

Stir the mixture at a constant temperature (e.g., 25 °C) for a set period to ensure equilibrium is reached.

-

Continue to add small, known volumes of DMF until the this compound is fully dissolved.

-

Observe the solution for any undissolved particles. The point at which the entire solid is dissolved and the solution is clear represents the saturation point.

-

Calculate the molarity based on the mass of this compound and the final volume of the DMF solution.

References

Methodological & Application

Standard Protocol for COMU in Solid-Phase Peptide Synthesis: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids to create custom peptides. The choice of coupling reagent is critical for the efficiency and purity of the synthesized peptide. COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has emerged as a third-generation uronium-type coupling reagent with significant advantages over traditional benzotriazole-based reagents like HBTU and HATU. This document provides a detailed protocol for the use of this compound in Fmoc-based SPPS, along with comparative data and experimental workflows.

This compound offers several key benefits, including high coupling efficiency, low racemization, excellent solubility in common SPPS solvents like dimethylformamide (DMF), and an improved safety profile as it is not explosive.[1][2][3] Its by-products are water-soluble, simplifying purification, and coupling reactions with this compound can often be visually monitored by a color change.[3][4]

Chemical Structure

Name: (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate CAS Number: 1075198-30-9 Molecular Formula: C₁₂H₁₉F₆N₄O₄P Molecular Weight: 428.27 g/mol

Mechanism of Action

This compound facilitates the formation of a peptide bond by activating the carboxylic acid group of an incoming Fmoc-protected amino acid. This activation process involves the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain.

Quantitative Data: this compound vs. Other Coupling Reagents

This compound has been demonstrated to have comparable or superior performance to other common coupling reagents. The following table summarizes a comparison of coupling efficiencies.

| Coupling Reagent | Model Peptide | Resin Type | Coupling Efficiency | Reference |

| This compound | ACP(65-74) | Polystyrene | Less effective than HCTU/HBTU | [5] |

| HCTU | ACP(65-74) | Polystyrene | HCTU ≥ HBTU > this compound | [5] |

| HBTU | ACP(65-74) | Polystyrene | HCTU ≥ HBTU > this compound | [5] |

| This compound | Difficult Sequences | PEG | Comparable to HCTU/HBTU | [5] |

| HCTU | Difficult Sequences | PEG | HCTU ≥ HBTU > this compound | [5] |

| HBTU | Difficult Sequences | PEG | HCTU ≥ HBTU > this compound | [5] |

Experimental Protocols

The following protocols outline the key steps in solid-phase peptide synthesis using this compound as the coupling reagent.

Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add a sufficient volume of dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

This compound Coupling

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) in DMF.

-

Add this compound (3 equivalents) to the amino acid solution.

-

Add a base, typically N,N-diisopropylethylamine (DIEA) (6 equivalents), to the activation mixture.[4]

-

Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.[4]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature. For sterically hindered amino acids, the coupling time may be extended or a double coupling may be performed.[4]

-

Drain the coupling solution and wash the resin thoroughly with DMF (5-6 times).

Monitoring the Coupling Reaction (Kaiser Test)

The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.

-

Take a small sample of resin beads from the reaction vessel.

-

Wash the beads with ethanol.

-

Add a few drops of each of the following solutions:

-

Solution A: 5 g of ninhydrin in 100 mL of ethanol.

-

Solution B: 80 g of phenol in 20 mL of ethanol.

-

Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

-

-

Heat the sample at 100°C for 5 minutes.

-

Observation:

-

Blue/Purple beads: Incomplete coupling (free amines are present).

-

Yellow/Colorless beads: Complete coupling (no free amines).

-

Final Cleavage and Deprotection

-

After the final coupling and deprotection steps, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The choice of scavenger depends on the amino acid composition of the peptide.[4]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Experimental Workflow Diagram

Conclusion

This compound is a highly effective and safe coupling reagent for solid-phase peptide synthesis. Its high reactivity, suppression of racemization, and excellent solubility make it a valuable tool for the synthesis of a wide range of peptides, from simple sequences to more complex and sterically hindered ones. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of peptide chemistry and drug development to effectively utilize this compound in their SPPS workflows.

References

- 1. peptide.com [peptide.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bot Detection [iris-biotech.de]

- 4. The process of this compound coupling reaction._Chemicalbook [chemicalbook.com]

- 5. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimal Reaction Conditions for COMU Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) has emerged as a third-generation uronium-type coupling reagent that offers significant advantages in peptide synthesis and other amidation reactions. Its enhanced reactivity, solubility, and safety profile, coupled with the production of water-soluble byproducts, make it an attractive alternative to traditional coupling reagents like HBTU and HATU.[1][2] This document provides detailed application notes and protocols for optimizing reaction conditions when using this compound, ensuring high yields, purity, and minimal racemization.

Key Advantages of this compound

-

High Coupling Efficiency: this compound often demonstrates superior or comparable coupling efficiency to HATU, particularly in the synthesis of challenging or sterically hindered peptides.[1]

-

Reduced Racemization: The oxime-based structure of this compound contributes to lower levels of epimerization compared to benzotriazole-based reagents.[1] The use of sterically hindered bases or a single equivalent of a standard base can further minimize this side reaction.

-

Enhanced Solubility: this compound and its byproducts exhibit excellent solubility in a wide range of organic solvents and aqueous media, simplifying reaction workup and purification.[1]

-

Improved Safety Profile: As this compound is not derived from the potentially explosive HOBt or HOAt, it presents a safer alternative for laboratory use.

-

Reaction Monitoring: The coupling reaction with this compound can often be visually monitored by a color change, providing a simple method to track reaction progress. The solution may turn yellow or orange upon addition of the base and this compound, and then fade as the reaction completes.

Optimal Reaction Conditions

The efficiency and outcome of a this compound-mediated coupling are influenced by several factors, including the choice of solvent and base, stoichiometry of reactants, reaction temperature, and time.

Data Presentation: Recommended Reaction Parameters

| Parameter | Recommendation | Notes |

| Solvent | Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | This compound exhibits greater long-term stability in ACN compared to DMF. For automated synthesis or long reaction times, ACN is preferred. |

| Base | N,N-Diisopropylethylamine (DIEA), 2,4,6-Collidine (TMP), N-Methylmorpholine (NMM) | To minimize racemization, a sterically hindered base like 2,4,6-collidine is recommended. Alternatively, using a single equivalent of DIEA has been shown to be effective.[1] |

| Stoichiometry (Amino Acid:this compound:Base) | 1:1:2 (General) or 1:1:1 (with hindered base or for racemization-prone steps) | For standard couplings, a slight excess of this compound and base is often used. For solid-phase peptide synthesis (SPPS), a common ratio is 3:3:6 (Amino Acid:this compound:Base) relative to the resin loading. |

| Temperature | Room Temperature (20-25 °C) | Most this compound couplings proceed efficiently at room temperature. In some cases, particularly with hindered amino acids, gentle heating (e.g., to 50 °C) may be beneficial, but this can also increase the risk of racemization. |

| Reaction Time | 10 - 60 minutes | Reaction times are sequence-dependent. Monitoring by HPLC or a colorimetric test (e.g., Kaiser test for SPPS) is recommended to determine completion. |

Solvent Selection and Stability

While DMF is a common solvent for peptide synthesis, studies have shown that this compound has limited stability in DMF over extended periods. For reactions requiring longer activation times or for the preparation of stock solutions for automated synthesizers, acetonitrile (ACN) is a more suitable solvent due to the higher stability of this compound.

Base Selection to Minimize Racemization

The choice of base is critical for minimizing racemization, a common side reaction in peptide coupling. While DIEA is a widely used base, its strong basicity can promote the formation of oxazolone intermediates, which are prone to epimerization. To mitigate this, the use of a more sterically hindered and less nucleophilic base, such as 2,4,6-collidine (also known as 2,4,6-trimethylpyridine or TMP), is recommended. Alternatively, reducing the equivalents of DIEA to a single equivalent has been demonstrated to effectively suppress racemization without significantly compromising coupling efficiency.[1]

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes a standard coupling cycle for Fmoc-based solid-phase peptide synthesis on a resin support.

Materials:

-

Fmoc-protected amino acid

-

This compound

-

DIEA or 2,4,6-collidine

-

DMF or ACN

-

Peptide synthesis resin (e.g., Rink Amide resin)

-

20% Piperidine in DMF (for Fmoc deprotection)

-

DCM (for washing)

Procedure:

-

Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove piperidine.

-

Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and this compound (3 equivalents) in DMF or ACN. Add the base (6 equivalents of DIEA or 3 equivalents of 2,4,6-collidine). Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, extend the coupling time or perform a second coupling.

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Repeat: Proceed to the next deprotection and coupling cycle.

Protocol 2: Solution-Phase Amide Bond Formation using this compound

This protocol is suitable for the coupling of a carboxylic acid and an amine in solution.

Materials:

-

Carboxylic acid

-

Amine (or amine salt)

-

This compound

-

DIEA or 2,4,6-collidine

-

ACN or DMF

-

Ethyl acetate (for workup)

-

1M HCl, saturated NaHCO₃, and brine (for workup)

Procedure:

-

Dissolution: Dissolve the carboxylic acid (1 equivalent) and this compound (1.05 equivalents) in ACN or DMF.

-

Base Addition: Add the base (2 equivalents of DIEA or 1.1 equivalents of 2,4,6-collidine).

-

Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture. If the amine is used as a salt (e.g., hydrochloride), an additional equivalent of base is required.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Typical reaction times are 1-3 hours.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The aqueous solubility of this compound byproducts facilitates their removal during these washes.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Mandatory Visualization

Solid-Phase Peptide Synthesis (SPPS) Workflow using this compound

The following diagram illustrates the key steps in a single coupling cycle during solid-phase peptide synthesis utilizing this compound as the coupling reagent.

Caption: Workflow for a single amino acid coupling cycle in SPPS using this compound.

Logical Relationship of Factors Affecting this compound Coupling Outcome

This diagram illustrates the interplay of key experimental parameters and their impact on the desired outcomes of a this compound-mediated coupling reaction.

Caption: Key factors influencing the success of this compound coupling reactions.

References

Application Notes and Protocols for the Preparation of COMU Stock Solutions in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt coupling reagent widely employed in peptide synthesis and other amidation reactions.[1][2] It offers significant advantages over traditional benzotriazole-based reagents, including superior efficiency, enhanced safety, and greater solubility in common organic solvents.[1][3] Proper preparation of a this compound stock solution is a critical first step to ensure the success and reproducibility of synthetic protocols. The high reactivity of this compound, however, contributes to its limited stability in certain solvents, making the choice of solvent and storage conditions paramount.[4][5] Notably, while highly soluble in Dimethylformamide (DMF), this compound exhibits poor stability in this solvent.[4][5] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to maximize its efficacy and lifespan.

Chemical Properties and Solubility Overview

This compound's morpholino group contributes to its high solubility and reactivity.[2] Its by-products are water-soluble, which simplifies purification processes, particularly in solution-phase synthesis.[2][3] While this compound is celebrated for its ability to suppress racemization, its stability in solution is a key consideration for its use in automated synthesizers where reagents may be stored for extended periods.[1][5]

Quantitative Data Summary

The selection of an appropriate solvent is crucial for the stability of this compound stock solutions. The following table summarizes the solubility and stability of this compound in various solvents commonly used in peptide synthesis.

| Solvent | Molar Solubility | Stability | Notes |

| Dimethylformamide (DMF) | High (up to 1.5 M)[6] | Low (stable for only a few hours)[4][5] | Not recommended for stock solutions intended for storage or use in automated synthesizers due to rapid degradation.[4][5] |

| Acetonitrile (ACN) | Good | High (>90% stable after 5 days)[4][5] | A recommended solvent for preparing stable stock solutions. Compatible with ChemMatrix resin.[5] |

| γ-Valerolactone (GVL) | Good | High (>80% stable after 5 days)[5] | A green solvent alternative that is compatible with both polystyrene and ChemMatrix resins.[4][5] |

Experimental Protocols

Materials and Equipment

-

This compound reagent

-

Anhydrous solvent (Acetonitrile or γ-Valerolactone recommended)

-

Inert gas (Nitrogen or Argon)

-

Dry glassware (e.g., volumetric flask, vial with a septum-lined cap)

-

Magnetic stirrer and stir bar (optional)

-

Syringes and needles

Protocol for Preparation of a this compound Stock Solution

This protocol describes the preparation of a 0.5 M this compound stock solution in Acetonitrile (ACN). The concentration can be adjusted as needed.

-

Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven and allowed to cool to room temperature under a stream of inert gas or in a desiccator.

-

Inert Atmosphere: Purge the vial that will contain the stock solution with an inert gas (e.g., nitrogen or argon) for several minutes to displace any air and moisture.

-

Weighing this compound: In a dry environment, accurately weigh the required amount of this compound. For a 10 mL solution of 0.5 M this compound, 2.14 g is needed (Molar Mass of this compound = 428.27 g/mol ).[3]

-

Dissolution: Transfer the weighed this compound to the prepared vial. Using a syringe, add the desired volume of anhydrous ACN to the vial.

-

Mixing: If necessary, gently swirl the vial or use a magnetic stirrer to ensure the this compound is completely dissolved.

-

Storage: Once fully dissolved, blanket the headspace of the vial with inert gas before sealing it tightly with a septum-lined cap. Store the solution at 2-8°C, protected from light.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for the preparation and use of a this compound stock solution in a typical peptide coupling reaction.

Caption: Workflow for this compound stock solution preparation and use in synthesis.

Logical Relationships in Solvent Selection

This diagram outlines the decision-making process for selecting an appropriate solvent for this compound stock solutions based on stability and application.

Caption: Decision tree for selecting a this compound solvent.

Safety and Handling

-

This compound is a chemical reagent and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound is considered to have a better safety profile than benzotriazole-based reagents like HATU and HBTU, which have been reported to have explosive properties.[2]

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

The preparation of a stable and effective this compound stock solution is achievable with careful consideration of the solvent and adherence to proper handling and storage techniques. For applications requiring the storage of the coupling reagent, particularly in automated peptide synthesis, the use of ACN or GVL is strongly recommended over DMF to mitigate degradation and ensure consistent performance. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 1075198-30-9 | FC15427 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. luxembourg-bio.com [luxembourg-bio.com]

COMU: Advanced Coupling Reagent for the Synthesis of Complex Peptides

Application Note AP0724

Introduction

The synthesis of complex peptides, including those with sterically hindered amino acids, hydrophobic sequences, or susceptibility to racemization, presents a significant challenge in drug discovery and proteomics research. The choice of coupling reagent is critical to the success of these syntheses, directly impacting yield, purity, and stereochemical integrity. COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate) is a third-generation uronium-type coupling reagent that has demonstrated exceptional performance in the synthesis of complex peptides.[1] It is based on OxymaPure® as a leaving group, which provides a superior safety profile compared to benzotriazole-based reagents like HBTU and HATU, which are potentially explosive.[1] This application note details the advantages of this compound, provides quantitative data on its performance, and offers detailed protocols for its use in Solid-Phase Peptide Synthesis (SPPS).

Key Advantages of this compound

This compound offers several distinct advantages over traditional coupling reagents, making it particularly well-suited for the synthesis of complex and "difficult" peptide sequences:

-

High Coupling Efficiency: this compound has shown coupling efficiencies comparable to or greater than HATU, one of the most potent commercially available coupling reagents.[2][3] Its high reactivity is attributed to the dimethylmorpholino core and the excellent leaving group ability of the Oxyma moiety.

-

Reduced Racemization: this compound is celebrated for its remarkable ability to suppress racemization, ensuring the stereochemical integrity of the final peptide product.[4][5] This is particularly crucial when incorporating amino acids prone to epimerization.

-

Enhanced Safety Profile: As an Oxyma-based reagent, this compound does not contain the potentially explosive benzotriazole moiety found in HBTU and HATU, making it a safer alternative for laboratory use.[1][6]

-

Excellent Solubility: this compound exhibits outstanding solubility in common SPPS solvents like DMF, allowing for the preparation of more concentrated solutions, which can improve reaction kinetics and streamline workflows.[2][4]

-

Water-Soluble Byproducts: The byproducts of this compound are water-soluble, simplifying the purification of the final peptide through straightforward extraction.[1][4]

-

Visual Reaction Monitoring: A unique feature of this compound is the ability to visually monitor the reaction progress. The reaction solution changes color upon addition of a base and becomes colorless or yellow upon completion, depending on the base used.[1][3]

-

Microwave-Assisted SPPS Compatibility: this compound is highly effective in microwave-assisted SPPS, often leading to faster reactions and higher yields compared to conventional methods.[1][7]

-

Effective with a Single Equivalent of Base: this compound performs exceptionally well in the presence of only one equivalent of a base, which is advantageous in minimizing base-mediated side reactions.[3][8]

Data Presentation

The performance of this compound has been evaluated in the synthesis of several "difficult" peptide sequences. The following tables summarize the quantitative data from these studies, comparing this compound to other common coupling reagents.

Table 1: Synthesis of the Aib-Enkephalin Derivative (H-Tyr-Aib-Aib-Phe-Leu-NH₂)

This peptide is challenging due to the presence of two consecutive sterically hindered α,α-disubstituted amino acids (Aib).

| Coupling Reagent | Base | % des-Aib byproduct | Crude Product Purity (%) | Reference |

| This compound | 2 equiv. DIEA | 0.26 | 99.74 | [1] |

| HDMA | 2 equiv. DIEA | 1.0 | Not Reported | [1] |

| HDMB | 2 equiv. DIEA | 10.0 | Not Reported | [1] |

Table 2: Comparative Efficiency in the Synthesis of Difficult Sequences

A study comparing this compound, HBTU, and HCTU in the Boc-SPPS of sequences like ACP(65-74) yielded the following observations.[9][10][11]

| Resin Type | Coupling Reagent Efficiency Ranking | Observations | Reference |

| Polystyrene-based resins | HCTU ≥ HBTU > this compound | This compound was found to be less effective than the benzotriazole-based reagents on this traditional resin type. | [9][10][11] |

| Polyethylene glycol (PEG) based resins | HCTU ≥ HBTU > this compound (more comparable yields) | The coupling yields for all three reagents were more similar when using PEG resins. | [9][10] |

Experimental Protocols

The following protocols are provided as a general guideline for the use of this compound in Fmoc-based Solid-Phase Peptide Synthesis. Optimization may be required for specific peptide sequences.

General Protocol for this compound-mediated SPPS

This protocol describes a single coupling cycle.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 1 hour.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain and repeat the treatment for another 10-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times), DCM (2 times), and DMF (2 times).

-

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it with this compound (e.g., 3 equivalents of each relative to resin loading) and a base like DIEA (e.g., 6 equivalents) in DMF.

-

Allow the activation mixture to stand for 1-2 minutes.

-

Add the activation mixture to the deprotected resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For hindered amino acids, a double coupling of 1 hour each may be necessary.

-

-

Washing:

-

Drain the reaction vessel.

-

Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

-

-

Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Protocol for the Synthesis of H-Tyr-Aib-Aib-Phe-Leu-NH₂ using this compound

This protocol is adapted from the successful synthesis of the challenging Aib-enkephalin derivative.[1]

-

Resin: Fmoc-Rink-Amide resin (e.g., 100 mg, 0.59 mmol/g loading).

-

Amino Acids and Reagents: 3 equivalents of Fmoc-amino acid, 3 equivalents of this compound, and 6 equivalents of DIEA relative to the resin loading.

-

Deprotection: Treat with 20% piperidine in DMF for 7 minutes.

-

Washing between steps: DMF, DCM, DMF.

-

Coupling:

-

Pre-activate the Fmoc-amino acid, this compound, and DIEA in DMF for 1-2 minutes.

-

Add the mixture to the resin.

-

Allow to couple for 30 minutes.

-

For the Aib-Aib coupling, perform a double coupling (2 x 1 hour).

-

-

Cleavage: Standard TFA cleavage cocktail.

-

Analysis: Analyze the crude product by HPLC. The expected purity is >99%.

Visualizations

This compound-Mediated Peptide Coupling Workflow

The following diagram illustrates the key steps in a this compound-mediated coupling cycle within a standard SPPS workflow.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. This compound | 1075198-30-9 | FC15427 | Biosynth [biosynth.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. bachem.com [bachem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. UQ eSpace [espace.library.uq.edu.au]

Application Notes and Protocols for COMU in Peptide Fragment Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment condensation is a powerful strategy in peptide synthesis for the creation of long or complex peptides. This approach involves the coupling of pre-synthesized, protected peptide fragments, which can circumvent issues encountered in linear solid-phase peptide synthesis (SPPS), such as cumulative yield loss and the aggregation of long peptide chains. The success of fragment condensation hinges on the efficiency and stereochemical integrity of the coupling step. A key challenge in this process is the risk of racemization at the C-terminal amino acid of the carboxylic acid fragment, which can lead to diastereomeric impurities that are difficult to separate.

COMU, 1-((1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene))methanaminium hexafluorophosphate, is a third-generation uronium-type coupling reagent that has emerged as a highly effective tool for peptide synthesis.[1] It is based on the non-explosive and less allergenic Oxyma Pure leaving group, offering a safer alternative to benzotriazole-based reagents like HBTU and HATU.[1][2][3] this compound has demonstrated superior performance in terms of coupling efficiency and suppression of racemization, making it an excellent candidate for the demanding application of peptide fragment condensation.[2] This document provides detailed application notes and protocols for the use of this compound in both solid-phase and solution-phase peptide fragment condensation.

Advantages of this compound for Fragment Condensation

This compound offers several distinct advantages that make it particularly well-suited for the coupling of peptide fragments:

-